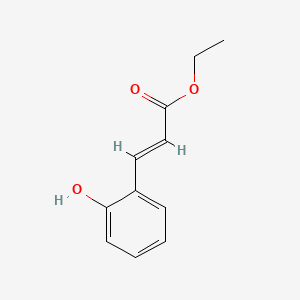

Cinamato de etilo trans-2-hidroxi

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl coumarate is a naturally occurring compound found in many plants, fruits, and vegetables. It is a member of the coumarin family and has been widely studied for its potential health benefits.

Aplicaciones Científicas De Investigación

Bloques de construcción orgánicos

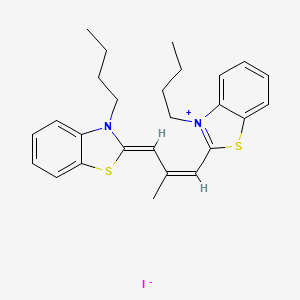

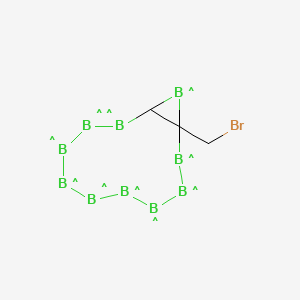

El cinamato de etilo trans-2-hidroxi es un derivado de éster de o-hidroxicinamato {svg_1}. Se utiliza como bloque de construcción en la síntesis orgánica {svg_2}.

Preparación de 4-fenil-2H-croman-2-ona

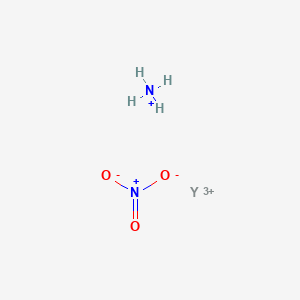

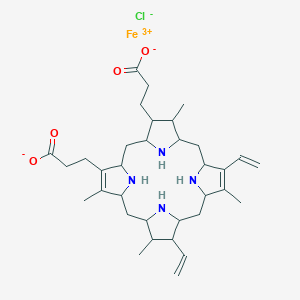

El this compound [(E)-etilo 3-(2-hidroxifenil) acrilato] puede utilizarse para preparar 4-fenil-2H-croman-2-ona, un derivado de 4-arilcumarina {svg_3}. Este compuesto tiene aplicaciones potenciales en química medicinal debido a sus actividades biológicas.

Actividades antioxidantes

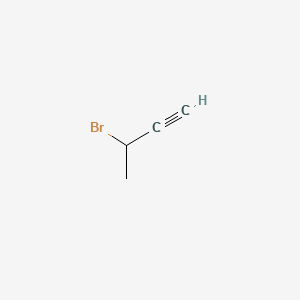

Los hidroxicinamatos, incluido el this compound, han mostrado exhibir actividades antioxidantes in vitro e in vivo {svg_4}. Pueden eliminar varios radicales, incluidos el radical hidroxilo, el anión radical superóxido, varios radicales orgánicos, el radical peroxilo, el peroxinitrito y el oxígeno singlete {svg_5}.

Antioxidantes que rompen cadenas

Los hidroxicinamatos actúan como antioxidantes que rompen cadenas y agentes reductores {svg_6}. Pueden interrumpir la propagación de reacciones de cadena oxidativas, protegiendo así las células y los tejidos del daño oxidativo.

Industria alimentaria

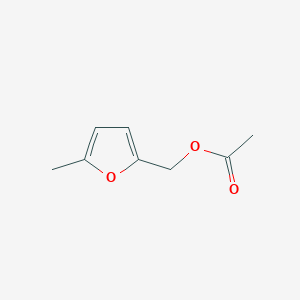

Los hidroxicinamatos se encuentran en casi todos los grupos de alimentos, incluidos los cereales, las legumbres, las semillas oleaginosas, las frutas, las verduras y las bebidas {svg_7}. Contribuyen a las propiedades antioxidantes de estos alimentos, lo que puede tener beneficios para la salud.

Promoción de la salud

El papel de los cereales, las frutas, las verduras y el vino tinto en la reducción del riesgo de enfermedades y la promoción de la salud podría atribuirse en parte a sus hidroxicinamatos constituyentes {svg_8}.

Mecanismo De Acción

Target of Action

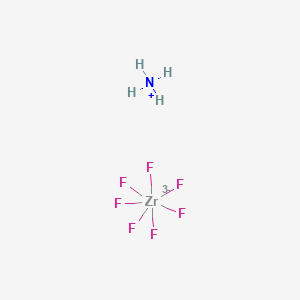

Ethyl trans-2-hydroxycinnamate, also known as ETHYL COUMARATE, primarily targets the Major NAD (P)H-flavin oxidoreductase . This enzyme plays a crucial role in the redox reactions in various biological processes.

Mode of Action

It is known that it interacts with the major nad (p)h-flavin oxidoreductase

Biochemical Pathways

Ethyl trans-2-hydroxycinnamate is involved in the phenylpropanoid pathway . This pathway is responsible for the biosynthesis of a wide variety of phenolic compounds, which play key roles in plant defense mechanisms, structural integrity, and other physiological functions . The compound is synthesized from trans-cinnamic acid through the action of the enzyme 2-hydroxylase .

Result of Action

It is known to be involved in the biosynthesis of 4-phenyl-2 h -chromen-2-one, a 4-aryl coumarin derivative .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl (E)-3-(2-hydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8,12H,2H2,1H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBYHEKXHQYMRN-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17041-46-2 |

Source

|

| Record name | Ethyl coumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does ethyl coumarate contribute to the aroma profile of wine?

A1: Ethyl coumarate itself doesn't directly contribute to the aroma we perceive in wine. Instead, certain yeast strains, specifically some Dekkera bruxellensis strains, can metabolize ethyl coumarate into 4-ethylphenol. [] 4-Ethylphenol is a phenolic compound known for its characteristic "barnyard" or "medicinal" aroma, often associated with Brettanomyces spoilage in wine.

Q2: Are all yeast strains capable of converting ethyl coumarate to 4-ethylphenol?

A2: No. Research has shown that the ability to convert ethyl coumarate to 4-ethylphenol varies significantly among yeast strains. For example, studies have demonstrated that while Dekkera bruxellensis strains AWRI 1499 and AWRI 1608 readily produced 4-ethylphenol from ethyl coumarate, strain AWRI 1613 did not. [] This difference highlights the importance of strain-specific metabolism in wine production.

Q3: Besides its role in wine, has ethyl coumarate been identified in other contexts?

A3: Yes, ethyl coumarate has been found in various plants and is being investigated for potential applications beyond winemaking. For instance, a study identified ethyl coumarate as one of the major compounds present in a hydroalcoholic extract from Guazuma ulmifolia leaves. This extract exhibited significant anthelmintic activity against Haemonchus contortus, a parasitic nematode. []

Q4: How do researchers measure the levels of ethyl coumarate in complex mixtures like wine?

A4: Accurately quantifying ethyl coumarate in complex matrices like wine requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) coupled with the use of deuterium-labeled analogues has proven effective in quantifying ethyl coumarate and related compounds during wine production. [] This method allows researchers to track the evolution of these compounds throughout the fermentation and aging process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trisodium;4-amino-5-oxido-7-sulfo-6-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1144275.png)

![Sodium 4-(5,6-dichloro-3-ethyl-2-{3-[1-(3-sulfonatopropyl)-5,9b-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]prop-1-en-1-yl}-1H-benzimidazol-3-ium-1-yl)butane-2-sulfonate](/img/structure/B1144284.png)